molecular formula C22H20O12 B8221215 Diosmetin 3-O-beta-D-glucuronide-d3

Diosmetin 3-O-beta-D-glucuronide-d3

Cat. No.: B8221215
M. Wt: 479.4 g/mol
InChI Key: VATVKLJSQQBZTF-XMBPOANCSA-N
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Description

Diosmetin 3-O-beta-D-glucuronide-d3 is a metabolite of diosmin, a flavonoid commonly found in citrus fruits. This compound is known for its anti-inflammatory and antioxidant properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diosmetin 3-O-beta-D-glucuronide-d3 typically involves the glucuronidation of diosmetin. This process can be carried out using enzymes such as glucuronosyltransferases in the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor . The reaction is usually conducted in a buffered solution at a pH of around 7.4 and a temperature of 37°C.

Industrial Production Methods

Industrial production of this compound involves large-scale enzymatic reactions followed by purification processes such as high-performance liquid chromatography (HPLC) to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Diosmetin 3-O-beta-D-glucuronide-d3 primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives depending on the reagents used .

Mechanism of Action

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-7,17-20,22-24,26-28H,1H3,(H,29,30)/t17-,18-,19+,20-,22+/m0/s1/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATVKLJSQQBZTF-XMBPOANCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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